molecular formula C6H6N2O3 B565564 Acipimox-d4 CAS No. 1246816-28-3

Acipimox-d4

Número de catálogo B565564
Número CAS: 1246816-28-3
Peso molecular: 158.149
Clave InChI: DJQOOSBJCLSSEY-VYMTUXDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acipimox-d4 is a derivative of Acipimox, which is a niacin derivative used as a hypolipidemic agent . It is used in low doses and may have less marked adverse effects . It is also known as a labelled antilipemic .


Physical And Chemical Properties Analysis

The molecular formula of Acipimox is C6H6N2O3 and the molecular weight is 154.12 . The CAS number for Acipimox-d4 is 1246816-28-3 .

Aplicaciones Científicas De Investigación

Mitochondrial Myopathy Treatment

Acipimox-d4: has been studied for its potential in treating mitochondrial myopathy . The AIMM trial investigated the efficacy of acipimox in increasing the adenosine triphosphate (ATP) content of skeletal muscle in patients with mitochondrial disease and myopathy . This application is significant as mitochondrial myopathies are complex disorders with limited treatment options, and acipimox-d4 could represent a new therapeutic avenue.

Lipid Metabolism Regulation

Another key application of Acipimox-d4 is in the regulation of lipid metabolism. It has been used to lower high levels of triglycerides in the blood, particularly in patients with hyperlipoproteinaemia types IIb and IV . This is crucial for patients who cannot be adequately treated through diet, exercise, or other medications.

Pharmacokinetic Studies

Acipimox-d4 is also valuable in pharmacokinetic research. A study aimed to evaluate the pharmacokinetics of acipimox under simulated high altitude hypoxia conditions, providing insights into how the drug’s absorption, distribution, metabolism, and excretion might differ in such environments . This information is vital for adjusting dosages in clinical settings where patients may be exposed to hypoxic conditions.

Hypolipidemic Agent Research

As a niacin derivative, Acipimox-d4 serves as a hypolipidemic agent. It is used in research to understand its effects at low doses and to compare its efficacy and adverse effects with those of standard doses of nicotinic acid . This research helps in optimizing the use of Acipimox-d4 as a safer alternative in lipid disorder treatments.

High Altitude Medicine

Acipimox-d4’s role extends to high altitude medicine, where it is studied for its effects on individuals exposed to hypoxic conditions. The drug’s impact on lipid metabolism and energy supply under such conditions is of particular interest for ensuring the safety and efficacy of medication at high altitudes .

Drug Safety and Efficacy

The safety and efficacy of Acipimox-d4 are continually being assessed in various clinical trials and studies. These studies aim to establish the appropriate dosages and identify any potential side effects, ensuring that the drug can be used effectively and safely in different patient populations .

Mecanismo De Acción

Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL .

Safety and Hazards

Acipimox can cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of eye contact, it is recommended to rinse cautiously with water for several minutes .

Direcciones Futuras

Acipimox is being studied for its efficacy in treating conditions like mitochondrial myopathy and sarcopenia . It is also being investigated for its effect on the adenosine triphosphate (ATP) content of skeletal muscle in patients with mitochondrial disease and myopathy .

Propiedades

IUPAC Name

3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOOSBJCLSSEY-VYMTUXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=[N+](C(=CN=C1C(=O)O)C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acipimox-d4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.